1H,1H-Pentadecafluoro-1-octanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15O/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h24H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDOLCGOTSNFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15CH2OH, C8H3F15O | |

| Record name | 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059793 | |

| Record name | 7:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-30-2 | |

| Record name | 1H,1H-Perfluorooctanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PERFLUOROHEPTYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5W7FQ62R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1H,1H-Pentadecafluoro-1-octanol CAS number 307-30-2 properties

An In-Depth Technical Guide to 1H,1H-Pentadecafluoro-1-octanol (CAS 307-30-2)

Introduction

This compound, identified by CAS number 307-30-2, is a highly fluorinated long-chain alcohol. Its structure, featuring a saturated perfluorinated heptyl group attached to a primary alcohol, imparts unique physicochemical properties that are highly sought after in various advanced material applications. This guide provides a comprehensive overview of its chemical and physical characteristics, spectral properties, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and material science. The combination of a hydrophobic and lipophobic fluoroalkyl "tail" and a hydrophilic hydroxyl "head" group makes it a valuable intermediate in the synthesis of specialized surfactants, coatings, and other high-performance materials.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all scientific work. The following identifiers and structural information define this compound.

-

Synonyms : 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol, 1H,1H-Perfluoro-1-octanol[1][3][4]

-

IUPAC Name : 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol[4][5]

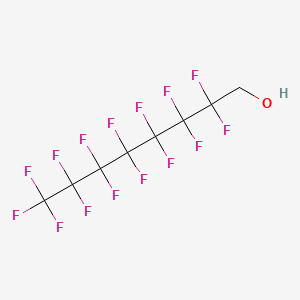

The structure consists of a seven-carbon perfluorinated chain linked to a methylene group, which is in turn bonded to a hydroxyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are dominated by its extensive fluorination. The high electronegativity of fluorine atoms creates strong C-F bonds and reduces the polarizability of the molecule, leading to its characteristic low surface energy and chemical stability.

| Property | Value | Source(s) |

| Appearance | White solid / crystals | [1][8] |

| Odor | Odorless | [1] |

| Melting Point | 43 - 47 °C (109.4 - 116.6 °F) | [1][2][7] |

| Boiling Point | 163 - 166 °C (at 760 mmHg) | [2][3][6] |

| 100 - 102 °C (at 100 hPa) | [1][8] | |

| Flash Point | > 150 °C (> 302 °F) | [1] |

| Solubility | Insoluble in water | [8] |

| Molecular Weight | 400.08 g/mol | [4][6] |

Spectral Data and Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The key expected features are outlined below.

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. For this molecule, the most prominent absorption bands would be a broad peak in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, and very strong, complex absorptions in the 1300-1000 cm⁻¹ region, which are indicative of C-F bond stretching.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In a ¹H NMR spectrum, the two protons of the methylene group (-CH₂OH) are expected to produce a triplet signal due to coupling with the adjacent fluorinated carbon. The single proton of the hydroxyl group (-OH) would typically appear as a broad singlet, the chemical shift of which can vary with concentration and solvent.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[9][10] The NIST Chemistry WebBook provides mass spectrum data for this compound, which is crucial for structural elucidation.[4] The molecular ion peak [M]⁺ would be observed at m/z 400.

Applications in Research and Industry

The unique surface-active properties derived from the fluorinated alkyl chain make this compound a critical component in several high-technology fields.

-

Specialized Surfactants and Coatings : Its highly fluorinated structure provides both water and oil repellency (hydrophobicity and oleophobicity).[7] This makes it a key ingredient in the production of surface treatments for textiles, leather, and paper, imparting superior stain resistance and durability.[7]

-

Firefighting Foams : It is utilized in the formulation of high-performance aqueous film-forming foams (AFFF). These foams are effective in suppressing fires involving flammable liquids by creating a thin, durable film that separates the fuel from oxygen.[7]

-

Electronics and Photolithography : In the electronics industry, it serves as a wetting agent in photolithography processes and is used in the development of anti-reflective coatings.[7] Its ability to lower surface tension is critical for these precision applications.

-

Fluorous Chemistry : It is a building block in fluorous chemistry, a concept used to simplify the purification of reaction products in organic synthesis.

Safety, Handling, and Toxicology

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety. It is classified as hazardous, causing skin, eye, and respiratory irritation.[2][5]

Hazard Identification

-

GHS Classification : Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[2][5]

-

Signal Word : Warning[1]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Safe Handling Workflow

Adherence to a systematic safety protocol is crucial when working with this compound.

Caption: Standard laboratory workflow for handling hazardous chemicals.

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water.[11][12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[2][5][11]

-

Ingestion : Rinse mouth. Do not induce vomiting. Call a physician or poison control center if you feel unwell.[11][12]

Storage and Stability

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] Recommended storage is often at room temperature or refrigerated (2-8 °C).[7][12]

-

Incompatibilities : Avoid contact with strong bases and strong oxidizing agents.[1][13]

-

Hazardous Decomposition : Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[8][12]

Toxicological Profile

Environmental Considerations

This compound is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). While specific environmental fate and transport data for this compound are limited, the general class of PFAS is known for its environmental persistence.[14] Fluorotelomer alcohols can be precursors to persistent perfluoroalkyl acids (PFAAs) in the environment.[14] Understanding the potential for biotransformation and long-range transport is an active area of environmental research for all PFAS compounds.[14]

Conclusion

This compound (CAS 307-30-2) is a specialty chemical whose value is intrinsically linked to its unique properties conferred by extensive fluorination. Its utility as a precursor for high-performance surfactants and repellent coatings is well-established in industrial and research settings. For scientists and professionals, a thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and responsible use.

References

- 1. fishersci.com [fishersci.com]

- 2. angenechemical.com [angenechemical.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- [webbook.nist.gov]

- 5. cpachem.com [cpachem.com]

- 6. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol 98 307-30-2 [sigmaaldrich.com]

- 7. This compound [myskinrecipes.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. enviro.wiki [enviro.wiki]

An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H-Pentadecafluoro-1-octanol

This guide provides a comprehensive technical overview of 1H,1H-Pentadecafluoro-1-octanol, tailored for researchers, scientists, and drug development professionals. We will delve into its core physical properties, analytical characteristics, safety protocols, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction

This compound (CAS No. 307-30-2) is a highly fluorinated long-chain alcohol.[1] Its structure consists of a seven-carbon perfluorinated chain (- (CF₂)₆CF₃) attached to a methylene alcohol group (-CH₂OH). This unique amphipathic structure—a hydrophilic alcohol head and a highly hydrophobic and lipophobic "fluorous" tail—imparts distinct physicochemical properties that make it a compound of significant interest in materials science, organic synthesis, and advanced biomedical applications. Understanding these properties is paramount for its effective and safe utilization in a laboratory or developmental setting.

Section 1: Core Physicochemical Properties

The defining characteristics of a chemical compound are its physical properties. The extensive fluorination of the carbon backbone in this compound dramatically influences these properties when compared to its non-fluorinated analog, 1-octanol. The high electronegativity of fluorine atoms reduces the polarizability of the molecule and weakens intermolecular van der Waals forces, yet the overall molecular weight is substantially increased.

Key quantitative data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₃F₁₅O | [2][3] |

| Molecular Weight | 400.08 g/mol | [1][2] |

| CAS Number | 307-30-2 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 44-47 °C (lit.) | [1] |

| Boiling Point | 163-165 °C (lit.) | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Computed XLogP3-AA | 4.7 | [2] |

Causality Behind the Properties:

-

Physical State: Unlike its liquid analog 1-octanol, this compound is a low-melting solid at room temperature, a consequence of its linear structure and sufficient molecular weight to allow for effective crystal packing.[1]

-

Boiling Point: Its boiling point is significantly higher than non-fluorinated alcohols of similar chain length due to its high molecular weight (400.08 g/mol vs. 130.23 g/mol for 1-octanol).

Caption: 2D Structure of this compound.

Section 2: Analytical Characterization Protocols

Accurate characterization is essential for confirming the identity and purity of this compound. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

-

¹H NMR: A single environment for the methylene protons (-CH₂OH) is expected. Due to the strong electron-withdrawing effect of the adjacent CF₂ group, this peak will be shifted downfield compared to 1-octanol. It should appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The hydroxyl proton (-OH) will appear as a broad singlet, with its position being concentration and solvent dependent.

-

¹⁹F NMR: This is the most informative spectrum. Multiple distinct signals are expected for the CF₃ group and each of the six non-equivalent CF₂ groups. The terminal -CF₃ group will appear as a triplet, while the internal -CF₂- groups will exhibit complex multiplet patterns due to coupling with neighboring fluorine atoms.

-

¹³C NMR: The carbon of the -CH₂OH group will be observed, likely as a triplet due to coupling with the adjacent fluorine atoms. The signals for the seven fluorinated carbons will also be present at characteristic chemical shifts.

Protocol for NMR Sample Preparation and Analysis:

-

Solvent Selection: Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Chloroform-d is a common choice.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR for accurate chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, especially for ¹³C NMR.

-

Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants (J-values), and multiplicities to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Data: The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 400.[3] Key fragmentation patterns will involve the loss of small fluorine-containing fragments and characteristic cleavage along the carbon chain. The NIST Chemistry WebBook provides reference mass spectral data for this compound.[3][6][7]

Section 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance.

Summary of Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Irritation: Causes skin irritation and serious eye damage.[1]

-

Systemic Hazards: Suspected of causing cancer, may damage fertility or the unborn child, and causes damage to organs (specifically the liver) through prolonged or repeated exposure.[1]

Self-Validating Laboratory Safety Workflow:

The following workflow is designed to ensure user safety through a series of checks and required actions.

References

- 1. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-十五氟-1-辛醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pentadecafluoro-1-octanol | C8H3F15O | CID 20437772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- [webbook.nist.gov]

- 4. 1H,1H,2H,2H-Perfluorooctanol, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- [webbook.nist.gov]

- 7. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- [webbook.nist.gov]

An In-Depth Technical Guide to 1H,1H-Pentadecafluoro-1-octanol: Properties, Applications, and Synthesis

This guide provides a comprehensive overview of 1H,1H-Pentadecafluoro-1-octanol, a fluorinated alcohol with unique properties that make it a valuable compound in various high-performance applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the technical specifications and applications of this chemical.

Core Molecular Attributes

This compound is a significant organofluorine compound, distinguished by a long perfluorinated carbon chain attached to a hydroxyl group via a methylene bridge. This structure imparts both hydrophobic and oleophobic characteristics, making it highly sought after for surface modification applications.

Molecular Formula and Weight: The chemical formula for this compound is C₈H₃F₁₅O.[1][2][3] Its molecular weight is approximately 400.08 g/mol .[2][3][4]

Physicochemical Properties

The distinct properties of this compound are a direct result of its highly fluorinated structure. The high electronegativity of the fluorine atoms creates a molecule with low surface energy, leading to its characteristic water and oil repellency.

| Property | Value | Source |

| CAS Number | 307-30-2 | [2][5] |

| Molecular Formula | C₈H₃F₁₅O | [1][2][3][5] |

| Molecular Weight | 400.08 g/mol | [2][3] |

| Appearance | White to very pale yellow solid | [1] |

| Melting Point | 42-47 °C | [1][5] |

| Boiling Point | 164-166 °C | [1][5] |

| Purity | ≥98% | [1] |

Applications in Advanced Materials and Surface Treatments

The unique surfactant properties of this compound make it a critical component in the formulation of specialized coatings and surface treatments. Its ability to lower surface tension is exploited in various industrial and technological fields.

Key application areas include:

-

Surface Coatings: It is a primary ingredient in the production of surfactants and coatings that provide water and oil repellency.[1] These are applied to textiles, leather, and paper to impart stain resistance and durability.[1]

-

Firefighting Foams: Its properties are instrumental in the formulation of firefighting foams designed to suppress flammable liquid fires.[1]

-

Electronics Industry: In the electronics sector, it is used in the development of anti-reflective coatings and as a wetting agent in photolithography processes.[1]

Synthesis and Experimental Workflow

The synthesis of this compound typically involves the telomerization of tetrafluoroethylene (TFE) with methanol, followed by further chemical modifications. The workflow below outlines a general procedure for its application in creating a hydrophobic surface coating.

Caption: Experimental workflow for creating a hydrophobic surface using this compound.

Safety and Handling

As a fluorinated compound, this compound requires careful handling in a laboratory setting. It is classified as a substance that causes skin and serious eye irritation.[6][7]

Precautionary Measures:

-

Handling: Work under a fume hood and avoid inhaling the substance.

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.

Conclusion

This compound is a versatile and highly functionalized molecule with significant potential in materials science and surface engineering. Its robust chemical properties, stemming from its perfluorinated chain, enable the development of advanced materials with tailored surface characteristics. Researchers and developers can leverage these properties to create innovative products with enhanced performance and durability.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- [webbook.nist.gov]

- 3. Pentadecafluoro-1-octanol | C8H3F15O | CID 20437772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- [webbook.nist.gov]

- 5. exfluor.com [exfluor.com]

- 6. cpachem.com [cpachem.com]

- 7. echemi.com [echemi.com]

A Technical Guide to the Solubility of 1H,1H-Pentadecafluoro-1-octanol in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who are working with 1H,1H-Pentadecafluoro-1-octanol. The guide provides a comprehensive analysis of its solubility in organic solvents, addressing the challenges posed by its unique molecular structure. It delves into the physicochemical principles governing its solubility, offers qualitative solubility profiles based on analogous compounds, and presents a detailed, robust experimental protocol for quantitative solubility determination.

Introduction: The Unique Nature of this compound

This compound, a member of the fluorotelomer alcohol (FTOH) family, is a specialty chemical with a distinct molecular architecture.[1] Its structure consists of a long, highly fluorinated carbon chain (C₇F₁₅) attached to a short hydrocarbon segment bearing a terminal hydroxyl group (-CH₂OH). This amphipathic nature, with a dominant, bulky, and rigid perfluorinated "tail" and a small polar "head," results in unique and often challenging solubility characteristics. The high electronegativity of the fluorine atoms leads to a molecule that is both hydrophobic (water-repelling) and lipophobic (oil-repelling), setting it apart from conventional hydrocarbons and alcohols.

Understanding the solubility of this compound is paramount for its application in various fields, including the synthesis of fluorinated surfactants, the development of advanced materials, and as an intermediate in the pharmaceutical industry.[2] This guide provides the foundational knowledge and practical methodologies to effectively work with this compound in solution.

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." However, the behavior of highly fluorinated compounds such as this compound introduces additional complexity.

The Role of the Perfluorinated Chain:

The dominant feature of this compound is its long perfluorinated chain. This chain is not only hydrophobic but also lipophobic. The C-F bond is highly polarized, but the symmetrical arrangement of fluorine atoms around the carbon backbone results in a non-polar chain with very weak van der Waals forces. This "fluorous" phase has a strong tendency to self-associate and exclude both polar and non-polar hydrocarbon-based solvents.

For fluorotelomer alcohols, the length of the perfluorinated chain is a critical determinant of aqueous solubility. Research on homologous series of FTOHs has demonstrated that each additional CF₂ group decreases aqueous solubility by approximately 0.78 log units.[3][4][5] This logarithmic decrease underscores the profound impact of the fluorinated chain on the compound's interaction with water.

The Influence of the Hydroxyl Group:

The terminal hydroxyl (-OH) group provides a site for hydrogen bonding, imparting a degree of polarity to the molecule. This allows for some interaction with polar solvents. However, the steric hindrance and the strong self-association of the long perfluorinated chains can limit the accessibility of the hydroxyl group for solvation.

Qualitative Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Fluorinated Solvents | High | "Like dissolves like" principle. Solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are expected to be excellent solvents due to favorable interactions with the perfluorinated chain. |

| Polar Aprotic Solvents | Moderate to Low | Solvents such as acetone and acetonitrile may show some solubility due to dipole-dipole interactions with the hydroxyl group, but the large fluorinated tail will limit miscibility. The solubility of perfluoroalkyl substances (PFAS) has been observed to decrease with decreasing solvent polarity, with acetone being a notable exception.[6] |

| Polar Protic Solvents | Moderate to Low | Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, interacting with the hydroxyl head group. A close analog, 1H,1H,2H,2H-Perfluoro-1-octanol, is reported to be miscible with methanol.[7] However, the larger fluorinated chain of this compound will likely reduce solubility compared to this analog. |

| Non-Polar Solvents | Very Low | Solvents like hexane and toluene will have very weak interactions with both the polar hydroxyl group and the fluorous tail, leading to poor solubility. |

| Water | Very Low | Despite the presence of a hydroxyl group, the long, hydrophobic perfluorinated chain dominates, leading to extremely low water solubility. While one supplier notes it as "soluble in water," this is likely an oversimplification or refers to very specific conditions, as the overwhelming evidence for similar long-chain FTOHs points to very low aqueous solubility.[3][4][5][8] |

Experimental Determination of Solubility: A Validated Protocol

In the absence of extensive published data, experimental determination is the most reliable method to quantify the solubility of this compound in a specific organic solvent. The following section provides a detailed, self-validating protocol based on the widely accepted shake-flask method.

Experimental Workflow Diagram

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, or LC-MS)

Protocol:

-

Preparation of the System:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment, ensuring that the solution is saturated.

-

Accurately add a known volume of the organic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. For compounds with low solubility, this may take 24 to 48 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the supernatant (the clear liquid above the settled solid) using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, GC-MS, or LC-MS).

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Theoretical Prediction of Solubility

In cases where experimental determination is not feasible, computational models can provide valuable estimates of solubility.[9] These methods are broadly categorized into two types:

-

Thermodynamic Cycle-Based Methods: These approaches use quantum chemical calculations (like the COSMO-RS model) to predict the chemical potential of the solute in the solvent and in its crystalline state. The solubility is then calculated from these thermodynamic parameters.[10]

-

Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate the solubility of a compound with its molecular descriptors. Machine learning algorithms are often employed to build these predictive models from large datasets of known solubilities.[10]

While these predictive tools can be powerful, their accuracy is dependent on the quality of the model and the availability of relevant training data for structurally similar compounds.

Conclusion

The solubility of this compound in organic solvents is a complex interplay between its highly fluorinated, lypophobic tail and its polar hydroxyl head. While it is expected to have good solubility in fluorinated solvents, its solubility in common organic solvents is likely to be limited. Due to the scarcity of published quantitative data, this guide provides a robust framework for understanding and determining its solubility. The detailed experimental protocol presented herein offers a reliable path for researchers to obtain the precise solubility data required for their specific applications, ensuring both scientific integrity and practical success in the formulation and use of this unique fluorinated compound.

References

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Effect of fluorotelomer alcohol chain length on aqueous solubility and sorption by soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. 1H,1H,2H,2H-PERFLUORO-1-OCTANOL | 647-42-7 [chemicalbook.com]

- 8. Theoretical prediction of the solubility of fluorinated C60 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1H,1H-Pentadecafluoro-1-octanol

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic route for 1H,1H-Pentadecafluoro-1-octanol, a crucial fluorotelomer alcohol (FTOH) with the designation 8:2 FTOH. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into the reaction mechanisms, experimental protocols, purification techniques, and characterization methods. The synthesis is primarily achieved through a multi-stage telomerization process, which is dissected herein to provide a reproducible and well-understood pathway to this valuable fluorinated intermediate.

Introduction: The Significance of this compound

This compound (C₈F₁₇CH₂CH₂OH) is an important organofluorine compound, valued for its unique physicochemical properties imparted by the highly fluorinated alkyl chain. These properties include chemical inertness, thermal stability, and the ability to significantly lower surface energy.[1] Consequently, it serves as a vital building block in the synthesis of a wide array of high-performance materials, including specialized surfactants, durable water and oil repellent coatings for textiles and paper, and as a component in firefighting foams.[1] Its role as a precursor to perfluorinated carboxylic acids (PFCAs) also makes its synthesis and environmental fate a subject of significant study.[2]

The most industrially viable and commonly employed method for the synthesis of this compound is a multi-step process rooted in the principles of telomerization.[3] This guide will elucidate this pathway, providing the necessary detail for its successful implementation in a laboratory or pilot-plant setting.

The Core Synthesis Pathway: A Three-Stage Approach

The synthesis of this compound is a sequential process that can be logically divided into three primary stages:

-

Telomerization: Formation of the perfluorooctyl iodide (C₈F₁₇I) intermediate.

-

Ethylene Insertion: Addition of an ethylene unit to yield 2-(perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I).

-

Hydrolysis: Conversion of the terminal iodide to the final hydroxyl group.

This structured approach allows for the isolation and purification of intermediates, ensuring a high-purity final product.

Diagram of the Overall Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of Perfluorooctyl Iodide (C₈F₁₇I) via Telomerization

Principle and Rationale: Telomerization is a radical chain reaction where a telogen (chain transfer agent), in this case, pentafluoroethyl iodide (C₂F₅I), reacts with multiple units of a taxogen (monomer), tetrafluoroethylene (TFE), to form a distribution of low molecular weight polymers, or telomers.[3] The reaction is controlled to favor the formation of the desired chain length. Perfluoroalkyl iodides are excellent telogens due to the relatively weak C-I bond, which can be homolytically cleaved to initiate the radical process. The choice of initiator and the molar ratio of telogen to taxogen are critical in controlling the chain length of the resulting perfluoroalkyl iodide mixture.

Experimental Protocol:

-

Materials:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Tetrafluoroethylene (TFE) gas

-

Radical initiator (e.g., a peroxide such as benzoyl peroxide, or a redox system)

-

High-pressure stainless-steel autoclave

-

-

Procedure:

-

The high-pressure autoclave is charged with pentafluoroethyl iodide.

-

A radical initiator is introduced into the reactor. The choice of initiator is crucial; peroxides are common, and their decomposition rate at a given temperature dictates the reaction kinetics.

-

The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with radical reactions.

-

Tetrafluoroethylene gas is introduced into the autoclave to a specific pressure. The pressure will depend on the desired reaction temperature and the state of TFE (gas or supercritical fluid).

-

The reaction mixture is heated to a temperature typically in the range of 70-120°C to initiate the decomposition of the initiator and start the telomerization.

-

The reaction is maintained at a constant temperature and pressure for a specified duration, often several hours, to allow for the propagation of the perfluoroalkyl chains.

-

Upon completion, the reactor is cooled, and the excess TFE is safely vented.

-

The resulting mixture of perfluoroalkyl iodides is collected.

-

-

Purification: The crude product is a mixture of C₂F₅(CF₂CF₂)nI telomers. The desired perfluorooctyl iodide (n=3) is separated from the other telomers by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Typical Reaction Temperature | 70 - 120 °C |

| Typical Reaction Pressure | 1 - 5 MPa |

| Yield of C₈F₁₇I | Variable, dependent on reaction conditions and separation efficiency |

Stage 2: Synthesis of 2-(Perfluorooctyl)ethyl Iodide (C₈F₁₇CH₂CH₂I)

Principle and Rationale: This stage involves the free-radical addition of ethylene across the C-I bond of perfluorooctyl iodide.[1] This reaction is an example of an atom-transfer radical addition (ATRA). The perfluoroalkyl radical, generated from the perfluorooctyl iodide by an initiator, adds to the ethylene double bond. The resulting radical then abstracts an iodine atom from another molecule of perfluorooctyl iodide to form the product and regenerate the perfluoroalkyl radical, thus propagating the chain.[4]

Experimental Protocol:

-

Materials:

-

Perfluorooctyl iodide (C₈F₁₇I)

-

Ethylene (CH₂=CH₂) gas

-

Radical initiator (e.g., benzoyl peroxide, AIBN)

-

High-pressure reactor

-

-

Procedure:

-

A high-pressure reactor is charged with purified perfluorooctyl iodide and a radical initiator.

-

The reactor is sealed and purged with an inert gas.

-

Ethylene gas is introduced into the reactor to the desired pressure.

-

The reactor is heated to a temperature sufficient to initiate the radical reaction, typically between 80°C and 120°C.

-

The reaction is maintained at a constant temperature and pressure for several hours to ensure complete conversion.

-

After the reaction, the reactor is cooled, and any unreacted ethylene is vented.

-

The crude 2-(perfluorooctyl)ethyl iodide is recovered.

-

-

Purification: The product can be purified by distillation under reduced pressure to remove any unreacted starting material and initiator byproducts.

Quantitative Data:

| Parameter | Value |

| Typical Reaction Temperature | 80 - 120 °C |

| Initiator Concentration | 0.1 - 2 mol% |

| Yield | Generally high, often >80% |

Stage 3: Hydrolysis to this compound

Principle and Rationale: The final step is the conversion of the iodo-functionalized intermediate into the target alcohol. A robust method for this transformation involves reaction with oleum (fuming sulfuric acid) to form a sulfate ester, which is then hydrolyzed in situ.[1] This method is effective for converting alkyl iodides to alcohols. Another approach involves hydrolysis using a base in an alcohol-water solvent mixture.

Experimental Protocol (Oleum Method):

-

Materials:

-

2-(Perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I)

-

Oleum (H₂SO₄·SO₃)

-

Ice water

-

Reaction vessel with cooling capabilities

-

-

Procedure:

-

2-(Perfluorooctyl)ethyl iodide is added to a reaction vessel equipped with a stirrer and cooling system.

-

Oleum is slowly and carefully added to the vessel while maintaining a low temperature with external cooling (e.g., an ice bath). This is a highly exothermic reaction.

-

After the addition is complete, the mixture is gently heated to promote the formation of the sulfate ester, where the iodine atom is displaced.

-

Once the reaction is complete, the mixture is cooled back down.

-

The reaction mixture is then very carefully poured onto crushed ice or into ice-cold water. This hydrolyzes the sulfate ester to the alcohol.

-

The crude this compound, which is a solid at room temperature, precipitates out of the aqueous solution.

-

The solid product is collected by filtration.

-

The collected solid is washed thoroughly with water to remove any residual acid.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., a hydrocarbon solvent) or by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reaction Temperature | Initial cooling, then moderate heating |

| Yield | Typically in the range of 70-85% |

Purification and Characterization

Purification to >98.0% Purity: Achieving high purity is critical for many applications of this compound. The primary method for final purification is fractional vacuum distillation .

-

Rationale: The high boiling point of the product necessitates distillation under reduced pressure to prevent thermal decomposition. Fractional distillation is required to separate the target compound from any closely boiling impurities, such as unreacted intermediates or side products.

-

Apparatus: A standard fractional distillation setup with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

-

Procedure:

-

The crude, dried product is placed in the distillation flask.

-

The system is evacuated to a low pressure (e.g., 1-10 mmHg).

-

The flask is gently heated.

-

Fractions are collected based on their boiling points at the given pressure. The main fraction corresponding to this compound is collected.

-

Characterization: The identity and purity of the final product are confirmed using a combination of analytical techniques.

-

Gas Chromatography (GC): Purity is often determined by GC, with the product showing a single major peak.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple and characteristic. It is expected to show a triplet for the -CH₂-OH group, a triplet of triplets for the -CF₂-CH₂- group, and a broad singlet for the -OH proton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3300 cm⁻¹) and strong absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching vibrations.

Alternative Synthesis Routes

While telomerization is the dominant industrial method, other synthetic strategies exist, particularly for laboratory-scale synthesis. One notable alternative is the use of Grignard reagents .

Grignard Reaction Pathway:

-

Formation of a Perfluoroalkyl Grignard Reagent: A perfluoroalkyl iodide (e.g., C₇F₁₅I) can be reacted with magnesium to form the corresponding Grignard reagent (C₇F₁₅MgI). This step can be challenging due to the high reactivity of the reagent.

-

Reaction with an Epoxide: The Grignard reagent can then react with ethylene oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by acidic workup, would yield this compound.[6]

Diagram of Grignard Synthesis Pathway

Caption: Alternative Grignard reaction pathway for synthesis.

This method is generally less common for industrial production due to the cost and handling requirements of Grignard reagents but can be a viable laboratory method.

Safety and Handling Considerations

The synthesis of this compound involves several hazardous materials and conditions that require strict safety protocols.

-

Tetrafluoroethylene (TFE): TFE is a flammable gas that can undergo explosive decomposition or polymerization, especially in the absence of inhibitors or in the presence of oxygen. It must be handled with extreme care in high-pressure equipment designed to withstand potential pressure surges. All equipment should be properly grounded to prevent static discharge.

-

Perfluoroalkyl Iodides: These compounds should be handled in a well-ventilated fume hood. They can be irritating to the skin and eyes.

-

Oleum: Oleum is a highly corrosive and reactive substance. It should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. The addition of oleum and the subsequent quenching with water are highly exothermic and must be done with caution and adequate cooling.

-

High-Pressure Reactions: All reactions involving high-pressure gases must be conducted in a properly rated and maintained autoclave behind a blast shield.

Conclusion

The synthesis of this compound via the telomerization pathway is a well-established and scalable method. By carefully controlling the reaction conditions at each of the three main stages—telomerization, ethylene insertion, and hydrolysis—it is possible to produce this valuable fluorinated alcohol with high purity and in good yield. Understanding the underlying radical mechanisms and adhering to strict safety protocols are paramount for the successful and safe execution of this synthesis. The information provided in this guide serves as a comprehensive resource for researchers and professionals seeking to synthesize or utilize this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 3. researchgate.net [researchgate.net]

- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 5. shout.education [shout.education]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

A Comprehensive Technical Guide to the Thermal Stability of 1H,1H-Pentadecafluoro-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Boundaries of a Key Fluorinated Compound

1H,1H-Pentadecafluoro-1-octanol, a prominent member of the fluorotelomer alcohol (FTOH) family, is a critical building block and intermediate in the synthesis of a wide array of fluorinated materials. Its applications span from the creation of high-performance surfactants and coatings to its use in the pharmaceutical and electronics industries.[1] The efficacy and safety of these applications are intrinsically linked to the thermal stability of this molecule. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the thermal behavior of this compound, offering insights into its decomposition profile, potential degradation pathways, and the analytical methodologies for its characterization. While specific thermogravimetric data for this compound is not extensively available in public literature, this guide synthesizes information from studies on closely related long-chain FTOHs to provide a robust understanding of its expected thermal properties.[1]

Physicochemical Properties and Their Implications for Thermal Stability

Understanding the fundamental physicochemical properties of this compound is paramount to predicting its behavior under thermal stress. The highly fluorinated carbon chain imparts unique characteristics that influence its stability.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₁₅O | [2] |

| Molecular Weight | 400.08 g/mol | [3] |

| Melting Point | 44-47 °C (lit.) | |

| Boiling Point | 163-165 °C (lit.) |

The substantial molecular weight, a direct consequence of the fifteen fluorine atoms, contributes to a relatively high boiling point for an alcohol of its carbon chain length. The strong carbon-fluorine bonds, the strongest single bonds in organic chemistry, are the primary reason for the inherent thermal stability of per- and polyfluoroalkyl substances (PFAS), including FTOHs. However, the presence of the hydrocarbon ethyl group (-CH₂CH₂OH) introduces a potential site for thermal degradation, making it less stable than its perfluorinated counterparts.

Thermal Decomposition Profile: Insights from Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is the cornerstone technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While a specific TGA curve for this compound is not publicly available, studies on other long-chain FTOHs provide a strong basis for predicting its decomposition profile.[1]

It is a well-established trend that the thermal stability of FTOHs increases with the length of the perfluoroalkyl chain.[1] For instance, studies on the gas-phase thermal treatment of FTOHs have shown a clear trend of increasing thermal removal efficiency with increasing chain length. At 400 °C, the removal efficiency for 6:2 FTOH was less than 87%, while for 8:2 FTOH (the same perfluoroalkyl chain length as this compound), it was less than 78%, and for 10:2 FTOH, it was less than 39%.[4] This suggests that this compound will exhibit significant thermal stability, with decomposition likely initiating at temperatures well above its boiling point.

Expected TGA Profile

Under an inert atmosphere (e.g., nitrogen or argon), the TGA curve for this compound is expected to show:

-

Initial Stability: No significant mass loss until a high onset temperature is reached.

-

Decomposition Onset: A gradual to sharp decrease in mass, indicating the beginning of thermal decomposition.

-

Major Mass Loss: One or more distinct steps of mass loss corresponding to different degradation reactions.

-

Residue: A certain percentage of non-volatile residue may remain at the end of the analysis, depending on the final temperature and the nature of the decomposition products.

In an oxidative atmosphere (e.g., air or oxygen), the decomposition is expected to occur at lower temperatures due to the involvement of oxygen in the degradation reactions, leading to the formation of different and potentially more fragmented products.

Mechanistic Insights into Thermal Degradation

The thermal degradation of this compound is a complex process involving a series of chemical reactions. The presence of the -CH₂CH₂OH group provides reactive sites for the initiation of decomposition.

Proposed Initial Degradation Pathways

The initial steps of thermal degradation are thought to involve the elimination of small, stable molecules.[1] Two primary pathways are proposed:

-

Dehydrofluorination: Elimination of hydrogen fluoride (HF) is a common degradation pathway for many fluorinated compounds. In this compound, this could occur via the abstraction of a hydrogen from the α- or β-carbon of the ethyl group and a fluorine from the adjacent perfluorinated chain.

-

Dehydration: The elimination of a water molecule from the alcohol group is another plausible initial step, leading to the formation of an unsaturated fluorinated compound.

Caption: Proposed initial thermal degradation pathways of this compound.

High-Temperature Fragmentation

At higher temperatures, more extensive fragmentation of the molecule is expected, leading to the cleavage of C-C and C-F bonds. This results in the formation of a complex mixture of smaller perfluorinated and polyfluorinated compounds. The identification of these products is crucial for understanding the environmental and toxicological implications of the thermal degradation of FTOHs.

Analysis of Thermal Degradation Products: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is the analytical technique of choice.[5][6] This powerful method involves the rapid heating of a sample to a specific temperature in an inert atmosphere, followed by the separation and identification of the resulting fragments by GC/MS.

Expected Pyrolysis Products

Based on studies of other FTOHs and related PFAS, the pyrolysis of this compound is expected to yield a variety of products, including:

-

Perfluorocarboxylic acids (PFCAs) with shorter chain lengths.

-

Perfluoroalkenes.

-

Smaller fluorinated alkanes.

-

Hydrogen fluoride (HF).

-

Carbonyl fluoride (COF₂).

The exact composition of the product mixture will depend on the pyrolysis temperature and the atmosphere.

Experimental Protocols for Thermal Analysis

For researchers seeking to experimentally determine the thermal stability of this compound, the following detailed protocols for TGA and DSC are provided as a guideline. These protocols are based on established methodologies for the analysis of PFAS and related fluorinated compounds.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to 80 °C at a heating rate of 5 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) as the peak temperature of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Conclusion and Future Perspectives

This compound exhibits significant thermal stability due to its highly fluorinated structure. While specific decomposition data is limited, a comprehensive understanding of its thermal behavior can be extrapolated from the broader family of fluorotelomer alcohols. The primary degradation pathways are expected to involve dehydrofluorination and dehydration at lower temperatures, followed by more extensive fragmentation at higher temperatures.

For professionals in research, development, and drug formulation, a thorough characterization of the thermal stability of this compound is critical for ensuring product quality, safety, and regulatory compliance. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. Future research should focus on generating and publishing specific TGA and DSC data for this compound to provide a more quantitative understanding of its thermal limits and to further elucidate its complex degradation mechanisms and product profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- [webbook.nist.gov]

- 3. Pentadecafluoro-1-octanol | C8H3F15O | CID 20437772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

environmental fate of long-chain fluorinated alcohols

An In-Depth Technical Guide to the Environmental Fate of Long-Chain Fluorinated Alcohols

Long-chain fluorinated alcohols (LC-FTOHs), a prominent subgroup of per- and polyfluoroalkyl substances (PFAS), are globally recognized environmental contaminants. Their widespread use in industrial and consumer products has led to their ubiquitous presence in various environmental matrices. This technical guide provides a comprehensive overview of the environmental fate of LC-FTOHs, detailing their sources, transport mechanisms, and degradation pathways. We delve into the critical transformation processes of atmospheric oxidation and microbial degradation, which lead to the formation of highly persistent perfluorinated carboxylic acids (PFCAs). This guide is intended for researchers, environmental scientists, and professionals in drug development, offering insights into the complex environmental behavior of these compounds, supported by established experimental protocols and key data.

Introduction: The Significance of Long-Chain Fluorinated Alcohols

Long-chain fluorinated alcohols, characterized by the general formula F(CF₂)nCH₂CH₂OH where 'n' is typically 6 or greater, are utilized as intermediates in the synthesis of a wide array of fluorinated products, including polymers, surfactants, and surface-treatment agents for textiles and paper products.[1][2][3] Unreacted residual FTOHs can be released from these commercial materials, acting as a significant source of these compounds to the environment.[2][3][4]

While not as persistent as their terminal degradation products, LC-FTOHs are volatile and can undergo long-range atmospheric transport, leading to their global distribution, including in remote regions like the Arctic.[5][6][7] The primary environmental concern surrounding LC-FTOHs stems from their role as precursors to highly persistent, bioaccumulative, and potentially toxic PFCAs, such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA).[5][8][9][10][11] Understanding the environmental fate of LC-FTOHs is therefore crucial for assessing the overall environmental impact of this class of fluorinated chemicals.

Sources and Environmental Release

The primary sources of LC-FTOHs in the environment are anthropogenic. They are released during their production, processing, and use in various industrial applications.[12][13] Furthermore, consumer products treated with fluorotelomer-based polymers are a significant diffuse source, releasing FTOHs through volatilization and degradation over the product's lifespan.[2][3][14] Studies have shown that residual, unreacted FTOHs can constitute a notable fraction of these materials, ranging from 0.04% to 3.8% by mass.[2][3] Wastewater treatment plants and landfills are also recognized as important point sources of FTOHs into the environment.[12][13]

Environmental Transport and Partitioning

The physicochemical properties of LC-FTOHs govern their transport and partitioning in the environment. Their volatility allows for significant atmospheric transport, with atmospheric lifetimes estimated to be around 20 days or more, sufficient for hemispheric distribution.[5][6]

In aquatic and terrestrial systems, the partitioning behavior of LC-FTOHs is influenced by their fluorocarbon chain length.[15][16] Longer-chain FTOHs exhibit lower aqueous solubility and a greater tendency to sorb to organic carbon in soil and sediment.[1][15][16] The sorption of FTOHs to soil is a key process that can influence their mobility and bioavailability for microbial degradation.[15][16]

Key Physicochemical Properties Influencing Environmental Fate

| Property | Influence on Environmental Fate | Chain Length Dependence |

| Vapor Pressure | Governs volatilization and potential for long-range atmospheric transport.[5][17] | Decreases with increasing chain length. |

| Aqueous Solubility | Affects partitioning between water and soil/sediment.[1][15][16] | Decreases with increasing chain length.[15][16] |

| Sorption to Soil/Sediment (Koc) | Influences mobility in terrestrial and aquatic systems and bioavailability.[15][16] | Increases with increasing chain length.[15][16] |

Degradation Pathways

LC-FTOHs undergo degradation in the environment through two primary pathways: atmospheric oxidation and microbial degradation. Both pathways can lead to the formation of PFCAs.

Atmospheric Degradation

The atmospheric degradation of FTOHs is initiated by reaction with hydroxyl (OH) radicals.[5][18] This process is considered a major contributor to the widespread presence of PFCAs in the environment, particularly in remote locations.[5][9][19] Smog chamber studies have demonstrated that the atmospheric oxidation of FTOHs yields a homologous series of PFCAs.[5][9][19]

The generalized mechanism involves the abstraction of a hydrogen atom from the α-carbon (the CH₂ group adjacent to the hydroxyl group), followed by a series of reactions with oxygen and other atmospheric constituents. This ultimately leads to the cleavage of the carbon-carbon bond and the formation of a perfluoroalkyl radical, which is then oxidized to a PFCA.

Caption: Atmospheric oxidation pathway of a long-chain fluorinated alcohol (LC-FTOH).

Microbial Degradation

In soil and aquatic environments, LC-FTOHs can be biodegraded by microorganisms.[8][10][20] Aerobic biodegradation is a significant transformation pathway, leading to the formation of various intermediate products and ultimately PFCAs.[8][10][21] Studies have shown that diverse microbial communities, including those in wastewater treatment plants and soil, are capable of transforming FTOHs.[20][21]

The biotransformation of FTOHs typically proceeds through an initial oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, forming a fluorotelomer carboxylic acid (FTCA).[8][10] This is followed by a process analogous to β-oxidation, which can lead to the shortening of the carbon chain and the formation of PFCAs.[8][10]

Caption: Generalized microbial degradation pathway of a long-chain fluorinated alcohol (LC-FTOH).

Experimental Protocols for Studying Environmental Fate

Analysis of Long-Chain Fluorinated Alcohols in Environmental Samples

The accurate quantification of LC-FTOHs in environmental matrices is essential for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.[12][13][22][23]

Protocol: GC-MS Analysis of FTOHs in Water Samples

-

Sample Collection: Collect water samples in 40 mL volatile organic analysis (VOA) vials containing a methanol preservative. Ensure zero headspace.[12][13]

-

Extraction:

-

For liquid samples, a liquid-liquid extraction with a suitable solvent like methyl tert-butyl ether (MTBE) can be performed.

-

For solid samples (soil, sediment), a solvent extraction, for example with MTBE, is used.[22]

-

-

Extract Cleanup (if necessary): Solid-phase extraction (SPE) may be used to remove interfering substances from the sample extract.[24]

-

Derivatization (optional but recommended for confirmation): Treatment of the extract with a silylating agent can be used to confirm the presence of FTOHs by observing the shift in the mass-to-charge ratio of the derivatized compound.[22]

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for high sensitivity and selectivity.[12][13]

-

Ionization Mode: Positive chemical ionization (PCI) often provides improved sensitivity for FTOHs.[12][13][22]

-

Quantification: Use of isotopically labeled internal standards is crucial for accurate quantification to account for matrix effects and variations in extraction efficiency.[24]

-

Soil Microcosm Study for Assessing Biodegradation

Soil microcosm studies are valuable for investigating the biodegradation of LC-FTOHs under controlled laboratory conditions.

Protocol: Aerobic Soil Microcosm Study

-

Soil Collection and Characterization:

-

Collect fresh soil from a relevant site.

-

Characterize the soil for key parameters such as pH, organic carbon content, texture, and microbial biomass.

-

-

Microcosm Setup:

-

Weigh a known amount of soil into individual glass microcosms (e.g., serum bottles).

-

Spike the soil with a known concentration of the target LC-FTOH dissolved in a minimal amount of a suitable carrier solvent.

-

Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water holding capacity).

-

Prepare sterile controls (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.[15]

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature.

-

Ensure aerobic conditions are maintained, for example, by periodically opening the microcosms in a sterile environment or by using a flow-through system with humidified air.

-

-

Sampling and Analysis:

-

At specified time intervals, sacrifice replicate microcosms from both the active and sterile treatments.

-

Extract the soil samples using an appropriate solvent (e.g., MTBE or methanol).[22][24]

-

Analyze the extracts for the parent FTOH and potential transformation products (e.g., FTCAs, FTUCAs, and PFCAs) using LC-MS/MS or GC-MS.

-

-

Data Analysis:

-

Plot the concentration of the parent FTOH over time to determine the degradation rate and half-life.

-

Identify and quantify transformation products to elucidate the degradation pathway.

-

Conclusion and Future Perspectives

Long-chain fluorinated alcohols are significant environmental contaminants due to their widespread use, potential for long-range transport, and their role as precursors to persistent PFCAs. The primary degradation pathways, atmospheric oxidation and microbial degradation, transform these relatively less persistent compounds into highly stable and potentially toxic end products.

Future research should focus on several key areas:

-

Expanding the scope of biotransformation studies: While 8:2-FTOH has been extensively studied, more research is needed on the fate of other LC-FTOHs and their shorter-chain replacements.[25]

-

Investigating anaerobic degradation: The fate of LC-FTOHs in anaerobic environments, such as deep sediments and some landfill conditions, is not well understood.

-

Developing more comprehensive analytical methods: The ability to detect and quantify a wider range of transformation products is crucial for a complete understanding of the degradation pathways.

-

Improving environmental fate models: More accurate models are needed to predict the transport and transformation of LC-FTOHs and their contribution to the global burden of PFCAs.

By addressing these research needs, the scientific community can better assess the environmental risks posed by LC-FTOHs and develop effective strategies for their management and mitigation.

References

- 1. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Significant residual fluorinated alcohols present in various fluorinated materials. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 9. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 13. alsglobal.eu [alsglobal.eu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. dioxin20xx.org [dioxin20xx.org]

- 18. researchgate.net [researchgate.net]

- 19. Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids: , Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 25. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of self-assembled monolayers using 1H,1H-Pentadecafluoro-1-octanol

An Application Guide to the Synthesis and Characterization of Self-Assembled Monolayers using 1H,1H-Pentadecafluoro-1-octanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, and characterization of self-assembled monolayers (SAMs) derived from this compound. Fluorinated SAMs (FSAMs) are of significant interest across various fields, including microelectronics, biomedical devices, and surface engineering, due to their unique properties such as low surface energy, hydrophobicity, and chemical inertness.[1][2][3] This guide details the underlying mechanism of SAM formation, provides step-by-step protocols for both solution and vapor-phase deposition, and outlines key analytical techniques for monolayer characterization. The causality behind critical experimental steps is explained to empower researchers to optimize the process for their specific applications.

Introduction: The Rationale for Fluorinated Surfaces

Self-assembled monolayers represent a powerful bottom-up approach to surface functionalization, allowing for the creation of highly ordered, molecularly thin organic films.[4][5] The properties of these films are dictated by the choice of three key components: the headgroup, which anchors to the substrate; the alkyl chain, which provides structure; and the terminal functional group, which defines the surface chemistry.

Fluorinated SAMs, in particular, have garnered significant attention due to the unique physicochemical properties conferred by fluorine atoms, such as high electronegativity and low polarizability.[4] These characteristics result in surfaces with exceptionally low friction, adhesion, and surface energy, rendering them both hydrophobic and oleophobic.[2][6]

The molecule at the core of this guide, this compound (F(CF₂)₇CH₂OH), is a fluorinated alcohol. Unlike the more commonly studied thiol-on-gold or silane-on-oxide systems, the alcohol headgroup offers an alternative binding chemistry, particularly suitable for metal oxide surfaces like native aluminum oxide or hydroxylated silicon surfaces.[5][6][7] This guide will provide the necessary protocols to successfully fabricate and validate high-quality SAMs using this precursor.

Chemical Structure of this compound:

-

Molecular Formula: C₈H₃F₁₅O[8]

-

Structure: A perfluorinated heptyl chain attached to a terminal alcohol group.

Mechanism of Self-Assembly

The formation of a this compound SAM is a thermodynamically driven process involving two primary interactions:

-